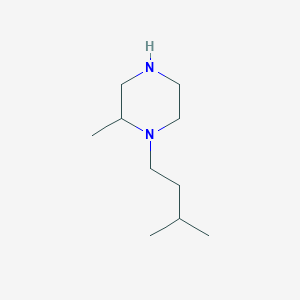

2-Methyl-1-(3-methylbutyl)piperazine

Description

2-Methyl-1-(3-methylbutyl)piperazine is a piperazine derivative featuring a branched alkyl substituent (3-methylbutyl group) at the 1-position and a methyl group at the 2-position of the piperazine ring. Piperazine, a six-membered heterocyclic amine, is a versatile scaffold in medicinal chemistry due to its ability to modulate pharmacokinetic and pharmacodynamic properties. The compound’s structural uniqueness lies in its dual alkyl substitution, which may influence lipophilicity, metabolic stability, and target interactions compared to simpler or aromatic-substituted piperazines.

Properties

IUPAC Name |

2-methyl-1-(3-methylbutyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-9(2)4-6-12-7-5-11-8-10(12)3/h9-11H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZCGMPPLNBFLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3-methylbutyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale cyclization reactions. The use of solid-phase synthesis and photocatalytic methods has been explored to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(3-methylbutyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

2-Methyl-1-(3-methylbutyl)piperazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex piperazine derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(3-methylbutyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can act as a scaffold to arrange pharmacophoric groups in the proper position for interaction with target macromolecules. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Piperazine derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a comparative analysis of 2-methyl-1-(3-methylbutyl)piperazine with key analogues:

Substituent Effects on Physicochemical Properties

*ClogD: Calculated distribution coefficient (lipophilicity).

†Predicted high ClogD due to branched alkyl groups.

‡Estimated based on alkyl substituent electron-donating effects.

- Solubility : Piperazines with polar spacers (e.g., ethylene in 8ac) exhibit higher solubility (>80 µM), whereas direct attachment of bulky alkyl or aromatic groups (e.g., BZP or the target compound) reduces solubility .

- pKa : Alkyl substituents raise the pKa of the piperazine nitrogen, favoring protonation at physiological pH, which may enhance receptor binding in certain targets .

Metabolic Stability

- Piperazine rings are metabolic hotspots, often undergoing dealkylation or oxidation (e.g., fluoroquinolones in ). The 3-methylbutyl group in the target compound may resist enzymatic degradation better than linear alkyl chains (e.g., ethyl or propyl groups) due to steric hindrance .

- In contrast, N-benzylpiperazines (BZP) are prone to debenzylation, a common metabolic pathway limiting their half-life .

Pharmacological Activity

- Antipsychotic Potential: Piperazines with 2-methyl substitution (e.g., 1-(2,2-dimethylpiperazino)-3-arylindans) show enhanced D1 receptor affinity and selectivity . The target compound’s 2-methyl group may similarly improve dopamine receptor interactions, though its bulky 3-methylbutyl group could reduce CNS penetration.

- Anticancer Activity: Piperazine moieties in drugs like imatinib rely on aromatic substitutions for kinase inhibition . The target compound’s alkyl substituents may instead favor non-aromatic targets (e.g., lipid-modified enzymes).

- Anticholinesterase Activity : Piperazine derivatives outperform ethylenediamine analogues in AChE inhibition (e.g., 6g vs. 6m, IC₅₀ = 0.90 vs. 8.52 µM) . The target’s alkyl groups may reduce activity compared to aromatic-substituted piperazines.

Environmental Reactivity

- Piperazine rings in fluoroquinolones react with MnO₂ via dealkylation at the N1 position . The target compound’s branched alkyl group may slow such oxidative degradation, increasing environmental persistence.

Biological Activity

2-Methyl-1-(3-methylbutyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Chemical Formula: C10H22N2

IUPAC Name: 2-methyl-1-(3-methylbutyl)piperazine

Molecular Weight: 170.30 g/mol

CAS Number: 1226017-80-6

The compound features a piperazine ring substituted with a 2-methyl group and a 3-methylbutyl group. This unique structural configuration is believed to influence its biological activity by enhancing interactions with specific molecular targets.

The biological activity of 2-Methyl-1-(3-methylbutyl)piperazine is primarily attributed to its ability to interact with various receptors and enzymes in biological systems. The piperazine ring serves as a scaffold that allows for the proper arrangement of pharmacophoric groups, facilitating interactions that can modulate several biological pathways.

Antimicrobial Activity

Research has indicated that 2-Methyl-1-(3-methylbutyl)piperazine exhibits antimicrobial properties. A study evaluating various piperazine derivatives found that compounds similar to 2-Methyl-1-(3-methylbutyl)piperazine showed significant activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

| Tested Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells .

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 25 |

| MCF-7 | 30 |

| A549 | 40 |

Neuropharmacological Effects

Preliminary studies suggest that 2-Methyl-1-(3-methylbutyl)piperazine may possess neuropharmacological effects, potentially acting as an anxiolytic or antidepressant agent. Animal models have shown reduced anxiety-like behaviors when administered this compound, indicating its potential for treating anxiety disorders .

Case Studies

-

Case Study on Antimicrobial Activity:

In a comparative study involving several piperazine derivatives, 2-Methyl-1-(3-methylbutyl)piperazine was found to be one of the most effective compounds against multidrug-resistant strains of bacteria. This highlights its potential as a lead compound in antibiotic development. -

Case Study on Anticancer Properties:

A research team explored the effects of this compound on colorectal cancer cells, reporting significant inhibition of cell growth and induction of apoptosis at low concentrations. These findings support further exploration into its use as an adjunct therapy in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.